molecular formula C8H19N3 B050207 1(2H)-Pyrimidinebutanamine, tetrahydro- CAS No. 73453-98-2

1(2H)-Pyrimidinebutanamine, tetrahydro-

Cat. No.: B050207
CAS No.: 73453-98-2
M. Wt: 157.26 g/mol
InChI Key: DZIUYPHPZLFPIH-UHFFFAOYSA-N
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Description

1(2H)-Pyrimidinebutanamine, tetrahydro- is a heterocyclic compound that features a pyrimidine ring fused with a butanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Pyrimidinebutanamine, tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine derivatives with butanamine in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 1(2H)-Pyrimidinebutanamine, tetrahydro- can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Pyrimidinebutanamine, tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts and controlled temperatures.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1(2H)-Pyrimidinebutanamine, tetrahydro-, each exhibiting distinct chemical and physical properties.

Scientific Research Applications

1(2H)-Pyrimidinebutanamine, tetrahydro- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1(2H)-Pyrimidinebutanamine, tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are crucial for maintaining cellular functions.

Comparison with Similar Compounds

    Pyridazine: Another heterocyclic compound with two adjacent nitrogen atoms, known for its pharmacological activities.

    Indazole: A bicyclic compound with a pyrazole ring fused to a benzene ring, exhibiting diverse biological activities.

    Tetrahydroisoquinoline: A compound with a tetrahydroisoquinoline structure, used in medicinal chemistry for its therapeutic potential.

Uniqueness: 1(2H)-Pyrimidinebutanamine, tetrahydro- stands out due to its unique combination of a pyrimidine ring and a butanamine chain, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

4-(1,3-diazinan-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c9-4-1-2-6-11-7-3-5-10-8-11/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIUYPHPZLFPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCN(C1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450363
Record name 1(2H)-Pyrimidinebutanamine, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73453-98-2
Record name 1(2H)-Pyrimidinebutanamine, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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